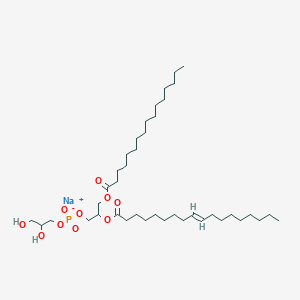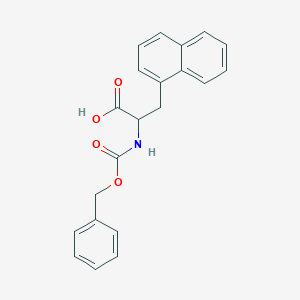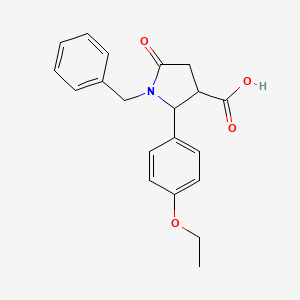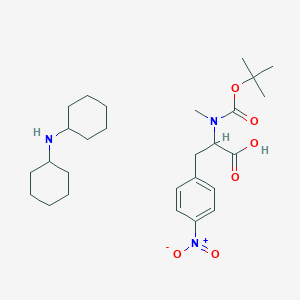![molecular formula C26H31NO10S B12318749 N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)
N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,2-dimetoxi-10-metilsulfanil-9-oxo-3-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-6,7-dihidro-5H-benzo[a]heptalen-7-il]formamida es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como metoxi, metilsulfanil, oxo, trihidroxi y formamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[1,2-dimetoxi-10-metilsulfanil-9-oxo-3-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-6,7-dihidro-5H-benzo[a]heptalen-7-il]formamida implica múltiples pasos, comenzando desde moléculas orgánicas más simples. El proceso generalmente incluye:
Formación del núcleo benzo[a]heptalen: Esto se puede lograr a través de una serie de reacciones de ciclización.
Introducción de grupos funcionales: Los grupos metoxi, metilsulfanil y oxo se introducen a través de reactivos y condiciones específicas.
Glucosilación: La unión del grupo oxan-2-il se realiza a través de reacciones de glucosilación.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto podría implicar el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[1,2-dimetoxi-10-metilsulfanil-9-oxo-3-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-6,7-dihidro-5H-benzo[a]heptalen-7-il]formamida puede sufrir varias reacciones químicas que incluyen:
Oxidación: El grupo metilsulfanil se puede oxidar a un sulfóxido o sulfona.
Reducción: El grupo oxo se puede reducir a un grupo hidroxilo.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reactivos como haluros o nucleófilos en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metilsulfanil produciría sulfóxidos o sulfonas.
Aplicaciones Científicas De Investigación
N-[1,2-dimetoxi-10-metilsulfanil-9-oxo-3-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-6,7-dihidro-5H-benzo[a]heptalen-7-il]formamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[1,2-dimetoxi-10-metilsulfanil-9-oxo-3-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-6,7-dihidro-5H-benzo[a]heptalen-7-il]formamida implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en las vías y procesos celulares.
Propiedades
Fórmula molecular |
C26H31NO10S |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide |
InChI |
InChI=1S/C26H31NO10S/c1-34-24-17(36-26-23(33)22(32)21(31)18(10-28)37-26)8-12-4-6-15(27-11-29)14-9-16(30)19(38-3)7-5-13(14)20(12)25(24)35-2/h5,7-9,11,15,18,21-23,26,28,31-33H,4,6,10H2,1-3H3,(H,27,29) |
Clave InChI |
HBTNEQNKAJFDDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)

![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)

![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)

![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12318744.png)
